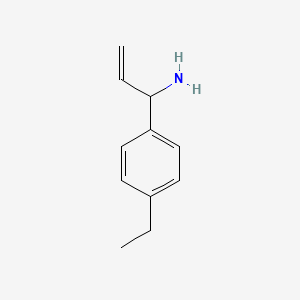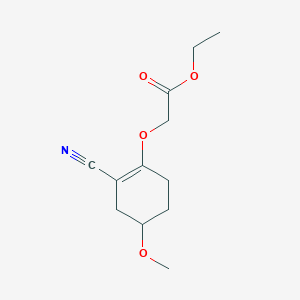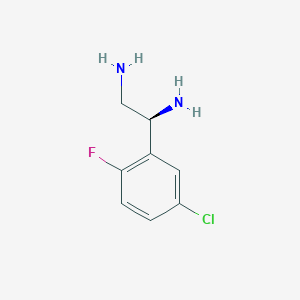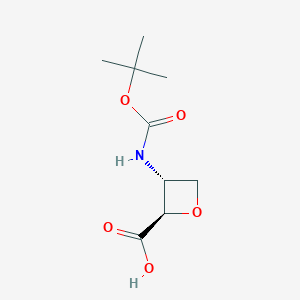
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate is a chemical compound with the molecular formula C19H21Cl2NO3 and a molecular weight of 382.28 g/mol . This compound is known for its versatility and is used in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate typically involves the reaction of 3,4-dichlorobenzyl alcohol with tert-butyl (4-hydroxybenzyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Mécanisme D'action
The mechanism of action of tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler analog with similar protective properties for amines.
Tert-butyl (4-hydroxybenzyl)carbamate: Shares the tert-butyl carbamate structure but with a hydroxyl group.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, making it useful in different synthetic applications
Uniqueness
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective inhibition or protection.
Propriétés
Formule moléculaire |
C19H21Cl2NO3 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
tert-butyl N-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H21Cl2NO3/c1-19(2,3)25-18(23)22-11-13-4-7-15(8-5-13)24-12-14-6-9-16(20)17(21)10-14/h4-10H,11-12H2,1-3H3,(H,22,23) |
Clé InChI |
UAXDVZMROHRWRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)


![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)
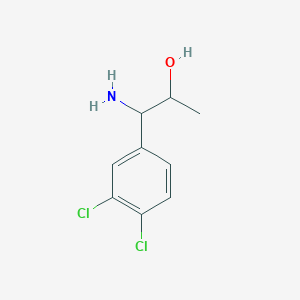
![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)
